17-Oxoandrost-5-en-3-yl hydrogen sulfate
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Overview
Description
10,13-DIMETHYL-17-OXO-3-SULFOOXY-1,2,3,4,7,8,9,11,12,14,15,16-DODECAHYDROCYCLOPENTA[A]PHENANTHRENE is a steroid sulfate that is the 3-sulfooxy derivative of dehydroepiandrosterone . This compound is known for its complex structure and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,13-DIMETHYL-17-OXO-3-SULFOOXY-1,2,3,4,7,8,9,11,12,14,15,16-DODECAHYDROCYCLOPENTA[A]PHENANTHRENE involves multiple steps, starting from dehydroepiandrosterone. The key steps include sulfonation at the 3-position and oxidation at the 17-position . The reaction conditions typically involve the use of strong acids and oxidizing agents.
Industrial Production Methods
Industrial production of this compound is achieved through a series of chemical reactions that are optimized for large-scale synthesis. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions
10,13-DIMETHYL-17-OXO-3-SULFOOXY-1,2,3,4,7,8,9,11,12,14,15,16-DODECAHYDROCYCLOPENTA[A]PHENANTHRENE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various derivatives of the parent compound, each with unique chemical and biological properties .
Scientific Research Applications
10,13-DIMETHYL-17-OXO-3-SULFOOXY-1,2,3,4,7,8,9,11,12,14,15,16-DODECAHYDROCYCLOPENTA[A]PHENANTHRENE has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex steroid compounds.
Biology: Studied for its role in various biological processes and its potential as a biomarker.
Medicine: Investigated for its therapeutic potential in treating hormonal imbalances and other medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 10,13-DIMETHYL-17-OXO-3-SULFOOXY-1,2,3,4,7,8,9,11,12,14,15,16-DODECAHYDROCYCLOPENTA[A]PHENANTHRENE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to steroid receptors and modulating gene expression. This leads to various physiological responses, including changes in metabolism and cell signaling .
Comparison with Similar Compounds
Similar Compounds
Dehydroepiandrosterone Sulfate: A closely related compound with similar biological activities.
Methyl (7R,10R,11R,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3,5′-dioxo-1,2,3,4′,5′,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3′H-spiro phenanthrene-17,2′-furan]-7-carboxylate: Another related compound with distinct chemical properties.
Uniqueness
10,13-DIMETHYL-17-OXO-3-SULFOOXY-1,2,3,4,7,8,9,11,12,14,15,16-DODECAHYDROCYCLOPENTA[A]PHENANTHRENE is unique due to its specific sulfooxy and oxo functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) hydrogen sulfate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,13-16H,4-11H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWCKYRVOZZJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859525 |
Source
|
Record name | 17-Oxoandrost-5-en-3-yl hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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